molecular formula C10H20Br2 B1670030 1,10-Dibromodecane CAS No. 4101-68-2

1,10-Dibromodecane

Cat. No. B1670030
CAS RN: 4101-68-2
M. Wt: 300.07 g/mol
InChI Key: GTQHJCOHNAFHRE-UHFFFAOYSA-N
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Description

1,10-Dibromodecane is a chemical compound with the molecular formula C10H20Br2 . It is used as an alkylating agent and as a synthetic organic intermediate .


Synthesis Analysis

The synthesis of 1,10-Dibromodecane involves the use of diol (1equiv), 48% aq HBr (~3 equiv/OH), and octane (~7:1 v/w ratio vs diol). The mixture is heated in an oil bath (145-150 °C) with rapid magnetic stirring .


Molecular Structure Analysis

The molecular structure of 1,10-Dibromodecane is represented by the linear formula Br(CH2)10Br . Its average mass is 300.074 Da and its monoisotopic mass is 297.993164 Da .


Physical And Chemical Properties Analysis

1,10-Dibromodecane appears as a beige to brown crystalline low melting mass . It has a refractive index of n20/D 1.4912 (lit.), a boiling point of 160 °C/15 mmHg (lit.), a melting point of 25-27 °C (lit.), and a density of 1.335 g/mL at 25 °C (lit.) .

Scientific Research Applications

Crystal Structure Analysis and Molecular Interaction

Research by Kanesaka et al. (2004) explored the crystal structure of 1,10-dibromodecane and analyzed its infrared intensity in both a urea clathrate and its crystalline state. This study provided insights into the effects of molecular interactions on infrared intensity, enhancing our understanding of bond moments and electrostatic models related to this compound (Kanesaka et al., 2004).

Polymerization and Material Science

Bedle et al. (1998) determined the reaction kinetics of a condensation polymer formed between 1,10-dibromodecane and hexamethylenediamine. This study highlighted the compound's utility in creating moderately cross-linked polymers, useful as bile acid sequestrants for treating elevated cholesterol levels. The research also provided scale-up considerations from laboratory to production scale, underscoring its importance in polymer science (Bedle et al., 1998).

Electrochemical Reduction Studies

Bart and Peters (1990) conducted a study on the electrochemical reduction of 1,10-dibromodecane at mercury cathodes in dimethylformamide. This research provided valuable data on the reduction processes, including insights into the mechanisms and products of electrolysis, which are crucial for understanding the electrochemical properties of brominated compounds (Bart & Peters, 1990).

Inclusion Compound and Guest Molecule Dynamics

George and Harris (1994) performed a molecular dynamics simulation study on the 1,10-dibromodecane/urea inclusion compound to investigate the local structural properties of the guest molecules within the urea tunnel structure. This research contributed to understanding the dynamic disorder and guest molecule mobility in inclusion compounds, which is significant for designing materials with specific encapsulation properties (George & Harris, 1994).

Optimized Synthesis Processes

Spaccini et al. (2010) reported on an optimized process for synthesizing 10-bromo-1-decanol, using 1,10-dibromodecane as a substrate. This study demonstrated the effectiveness of a multivariate design in optimizing the bromination process, which is crucial for the efficient production of bromoalkanol compounds (Spaccini et al., 2010).

Safety And Hazards

When handling 1,10-Dibromodecane, it is recommended to avoid contact with skin and eyes, prevent dispersion of dust and aerosols, and obtain special instructions before use . Suitable protective equipment should be worn, and hands and face should be thoroughly washed after handling .

properties

IUPAC Name

1,10-dibromodecane
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InChI

InChI=1S/C10H20Br2/c11-9-7-5-3-1-2-4-6-8-10-12/h1-10H2
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InChI Key

GTQHJCOHNAFHRE-UHFFFAOYSA-N
Source PubChem
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Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCCCCBr)CCCCBr
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Molecular Formula

C10H20Br2
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DSSTOX Substance ID

DTXSID4063298
Record name 1,10-Dibromodecane-
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Molecular Weight

300.07 g/mol
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Physical Description

Beige crystalline solid; mp = 25-27 deg C; [Sigma-Aldrich MSDS]
Record name 1,10-Dibromodecane
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Product Name

1,10-Dibromodecane

CAS RN

4101-68-2
Record name 1,10-Dibromodecane
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Record name Decane, 1,10-dibromo-
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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